Cas no 1270213-02-9 ((3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL)

(3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL
- Benzenepropanol, γ-amino-3-bromo-5-fluoro-, (γR)-
- 1270213-02-9
- EN300-1164113
- SCHEMBL24726409
-
- Inchi: 1S/C9H11BrFNO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1
- InChI Key: HITKMUZOWOVZKU-SECBINFHSA-N
- SMILES: C(O)C[C@@H](N)C1=CC(F)=CC(Br)=C1
Computed Properties
- Exact Mass: 247.00080g/mol
- Monoisotopic Mass: 247.00080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2Ų
(3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164113-50mg |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 50mg |
$1129.0 | 2023-10-03 | ||
Enamine | EN300-1164113-10000mg |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 10000mg |
$5774.0 | 2023-10-03 | ||
Enamine | EN300-1164113-0.05g |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 0.05g |
$900.0 | 2023-06-08 | ||
Enamine | EN300-1164113-2.5g |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 2.5g |
$2100.0 | 2023-06-08 | ||
Enamine | EN300-1164113-0.5g |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 0.5g |
$1027.0 | 2023-06-08 | ||
Enamine | EN300-1164113-1.0g |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 1g |
$1070.0 | 2023-06-08 | ||
Enamine | EN300-1164113-100mg |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 100mg |
$1183.0 | 2023-10-03 | ||
Enamine | EN300-1164113-0.25g |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 0.25g |
$985.0 | 2023-06-08 | ||
Enamine | EN300-1164113-2500mg |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 2500mg |
$2631.0 | 2023-10-03 | ||
Enamine | EN300-1164113-1000mg |
(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |
1270213-02-9 | 1000mg |
$1343.0 | 2023-10-03 |
(3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL Related Literature
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on (3R)-3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-OL
(3R)-3-Amino-3-(3-Bromo-5-Fluorophenyl)Propan-1-Ol: A Comprehensive Overview
The compound with CAS No. 1270213-02-9, commonly referred to as (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and development.
Structural Analysis
The molecular structure of (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol consists of a central chiral carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), and a substituted phenyl ring. The phenyl ring is further substituted with bromine (Br) at the 3-position and fluorine (F) at the 5-position, creating a highly electron-deficient aromatic system. This substitution pattern is critical for the compound's reactivity and biological activity.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Recent advancements in asymmetric synthesis have enabled the efficient construction of the chiral center, ensuring high enantiomeric excess (ee). The compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its molecular formula and stereochemistry.
Pharmacological Properties
Research into the pharmacological properties of (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol has revealed its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a promising candidate for the treatment of conditions such as hypertension and chronic pain. Additionally, its ability to modulate ion channels has been explored in preclinical models of epilepsy.
Biological Activity
The biological activity of this compound is influenced by its unique combination of functional groups. The amino group contributes to hydrogen bonding capabilities, while the hydroxyl group enhances solubility and bioavailability. The bromine and fluorine substituents on the phenyl ring play a crucial role in modulating the compound's lipophilicity and electronic properties, which are essential for its interaction with biological targets.
Applications in Drug Development
Recent studies have highlighted the potential of (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol as a template for designing novel therapeutic agents. Its ability to inhibit key enzymes involved in inflammation and oxidative stress makes it a valuable tool in anti-inflammatory drug development. Furthermore, its role as a chiral building block in asymmetric synthesis has opened new avenues for constructing complex molecules with high enantioselectivity.
Future Directions
The future of (3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol lies in its continued exploration as a lead compound for drug discovery. Ongoing research aims to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to enhance its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area.
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